![molecular formula C24H24N4O3S B2810801 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone CAS No. 812685-79-3](/img/structure/B2810801.png)
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H22N4O3S, with a molecular weight of approximately 434.51 g/mol. The structure incorporates a methoxy-substituted isoquinoline and a triazole moiety linked through a sulfanyl group, which may contribute to its unique biological properties.
Anticancer Properties
Research indicates that compounds similar to this structure exhibit notable anticancer activity. For instance, derivatives containing isoquinoline and benzimidazole frameworks have been studied for their ability to inhibit cancer cell proliferation. A study reported that certain isoquinoline derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231) and leukemia cells (K562) .
The compound's mechanism of action appears to involve:
- Induction of Apoptosis : Studies have shown that these compounds can upregulate pro-apoptotic markers such as Bax while downregulating anti-apoptotic markers like Bcl2 .
- Cell Cycle Arrest : Specific derivatives were found to induce G2/M phase arrest in cancer cells, potentially leading to inhibited tumor growth .
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1-(6,7-dimethoxy...) | MDA-MB-231 | 24.5 | Apoptosis induction |
1-(6,7-dimethoxy...) | K562 | 0.66 | Cell cycle arrest |
Neuroprotective Effects
The isoquinoline derivatives are also known for their neuroprotective effects. They interact with neurotransmitter systems, particularly serotonin receptors . This interaction suggests potential applications in treating mood disorders and neurodegenerative diseases.
Study on Cytotoxicity
In a comparative study assessing the cytotoxicity of various isoquinoline derivatives against the K562 cell line, it was found that certain compounds exhibited IC50 values comparable to established chemotherapeutics like verapamil . The study highlighted the potential of these compounds in overcoming multidrug resistance commonly observed in cancer therapies.
Mechanistic Insights
Another investigation focused on the binding affinity of these compounds to specific proteins involved in apoptosis regulation. The results indicated that the methoxy groups significantly enhance the binding activity of these compounds to target proteins like cIAP1 and BCL2 . This suggests that structural modifications can lead to improved therapeutic efficacy.
Applications De Recherche Scientifique
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds similar to 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone . For instance:
- Cell Cycle Arrest : Research indicates that derivatives of isoquinoline can induce cell cycle arrest in cancer cells. In particular, compounds with similar structures have shown effectiveness in halting the progression of breast carcinoma cells at the G2/M phase. This effect was demonstrated through flow cytometry analysis after treatment with specific concentrations of the compound .
- Apoptosis Induction : The same studies suggest that these compounds can promote apoptosis in cancer cells. The mechanism involves the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .
Case Study: Breast Cancer Cell Lines
A notable case study involved testing the effects of similar chalcone analogues on MDA-MB-231 breast cancer cells. The results indicated that certain structural modifications significantly enhanced growth-inhibitory activity compared to traditional chemotherapeutics like 5-fluorouracil (5-FU). The IC50 values for these compounds were notably lower than those for conventional agents, suggesting a promising avenue for further development .
Antimicrobial Activity
In addition to anticancer properties, compounds related to This compound have been evaluated for their antimicrobial effects:
- Bacterial Inhibition : Studies have reported that derivatives of isoquinoline exhibit significant antibacterial activity against various strains of bacteria. The presence of the triazole moiety contributes to this activity by interfering with bacterial cell wall synthesis and function.
Case Study: Efficacy Against Pathogens
In laboratory settings, compounds structurally similar to this compound demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antibacterial properties that warrant further investigation into their therapeutic potential .
Propriétés
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-15-10-22-25-26-24(28(22)19-7-5-4-6-18(15)19)32-14-23(29)27-9-8-16-11-20(30-2)21(31-3)12-17(16)13-27/h4-7,10-12H,8-9,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQRLAFMQNFKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)N4CCC5=CC(=C(C=C5C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.